molecular formula C11H11F3O2 B1374612 Methyl 3-[3-(trifluoromethyl)phenyl]propanoate CAS No. 294856-02-3

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate

Cat. No. B1374612
M. Wt: 232.2 g/mol
InChI Key: QOJOGGQDFLABIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08921606B2

Procedure details

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (5 gm) as obtained in example 2 was added to toluene (50 ml) and then cooled to −75 to −80° C. To the solution was added a solution of diisobutylaluminium hydride (4.59 gm) in n-hexane (33 ml) slowly for 1 hour 30 minutes at −75 to −80° C. The reaction mass was maintained for 1 hour at −75 to −80° C. and then added methanol (5 ml) at −75 to −80° C. The temperature of the reaction mass was raised to 0° C. and the reaction mass was poured to the chilled water (150 ml). To the reaction mass was added ethyl acetate (50 ml) and then added sodium sulfate solution (20%, 25 ml). The reaction mass was maintained for 1 hour 30 minutes at room temperature and then filtered through celite bed. The layers were separated and the aqueous layer was extracted with toluene. The combined organic layer was dried over sodium sulfate and the solvent was distilled off under reduced pressure to obtain 4.2 gm of 3-[3-(trifluoromethyl)phenyl]propionaldehyde.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.59 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[H-].C([Al+]CC(C)C)C(C)C.[F:18][C:19]([F:33])([F:32])[C:20]1[CH:21]=[C:22]([CH2:26][CH2:27][C:28](OC)=[O:29])[CH:23]=[CH:24][CH:25]=1.S([O-])([O-])(=O)=O.[Na+].[Na+]>CCCCCC.C(OCC)(=O)C.CO>[F:18][C:19]([F:32])([F:33])[C:20]1[CH:21]=[C:22]([CH2:26][CH2:27][CH:28]=[O:29])[CH:23]=[CH:24][CH:25]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.59 g
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
33 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CCC(=O)OC)(F)F
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-77.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was maintained for 1 hour at −75 to −80° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at −75 to −80° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mass was raised to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was maintained for 1 hour 30 minutes at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through celite bed
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CCC=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.